molecular formula C15H24O B579915 14-Hydroxyisocaryophyllene CAS No. 79768-25-5

14-Hydroxyisocaryophyllene

Cat. No.: B579915
CAS No.: 79768-25-5
M. Wt: 220.356
InChI Key: MGIQTXDHQJGPEZ-ZIAGYGMSSA-N
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Description

14-Hydroxyisocaryophyllene is a sesquiterpene alcohol with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol It is a derivative of caryophyllene, a naturally occurring bicyclic sesquiterpene found in various essential oils

Preparation Methods

Synthetic Routes and Reaction Conditions: 14-Hydroxyisocaryophyllene can be synthesized through the hydroxylation of caryophyllene. The process typically involves the use of oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods: In an industrial setting, this compound can be extracted from natural sources such as the essential oils of certain plants. The extraction process involves steam distillation followed by chromatographic separation techniques to isolate the compound in its pure form .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Osmium tetroxide (OsO₄), potassium permanganate (KMnO₄)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Acyl chlorides, alkyl halides

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 14-Hydroxyisocaryophyllene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways, possibly by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it may interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison: 14-Hydroxyisocaryophyllene is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to 6-Hydroxyisocaryophyllene, it has a different position of the hydroxyl group, leading to variations in reactivity and biological activity. Similarly, 14-Hydroxycaryophyllene and isocaryophyllenic acid have different structural features that influence their respective applications and effects .

Properties

CAS No.

79768-25-5

Molecular Formula

C15H24O

Molecular Weight

220.356

IUPAC Name

[(1R,9S)-11,11-dimethyl-8-methylidene-4-bicyclo[7.2.0]undec-4-enyl]methanol

InChI

InChI=1S/C15H24O/c1-11-5-4-6-12(10-16)7-8-14-13(11)9-15(14,2)3/h6,13-14,16H,1,4-5,7-10H2,2-3H3/t13-,14-/m1/s1

InChI Key

MGIQTXDHQJGPEZ-ZIAGYGMSSA-N

SMILES

CC1(CC2C1CCC(=CCCC2=C)CO)C

Synonyms

14-Hydroxy-cis-caryophyllene;  [1R-(1R*,4E,9S*)]-11,11-Dimethyl-8-methylenebicyclo[7.2.0]undec-4-ene-4-methanol; (1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo[7.2.0]undec-4-ene-4-methanol; 

Origin of Product

United States

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